molecular formula C14H7Br2NO5S2 B241455 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No. B241455
M. Wt: 493.2 g/mol
InChI Key: ZLCHJXJCPAEMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid in lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various cellular processes. However, its high cost and limited availability may limit its use in some research settings.

Future Directions

Further research is needed to fully understand the mechanism of action of 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid and its potential as a therapeutic agent. Possible future directions for research include exploring its effects on different types of cancer cells, investigating its potential as an anti-inflammatory agent in human clinical trials, and developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves the reaction of 2-aminothiophenol and 3-bromo-4-chlorocoumarin in the presence of potassium carbonate. The resulting product is then reacted with 2,4-dibromothiazole in the presence of sodium hydride to obtain the final product.

Scientific Research Applications

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

properties

Product Name

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Molecular Formula

C14H7Br2NO5S2

Molecular Weight

493.2 g/mol

IUPAC Name

4,6-dibromo-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C14H7Br2NO5S2/c15-3-1-4-6-7(13(20)22-8(4)5(16)2-3)10(12(18)19)23-11-9(6)24-14(21)17-11/h1-2,6-7,10H,(H,17,21)(H,18,19)

InChI Key

ZLCHJXJCPAEMJD-UHFFFAOYSA-N

SMILES

C1=C(C=C2C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)OC2=C1Br)Br

Canonical SMILES

C1=C(C=C(C2=C1C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2)Br)Br

Origin of Product

United States

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